4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid
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Overview
Description
[4-(1-Methoxy-1-oxopropan-2-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a methoxy-substituted propanone. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to a borate ester.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it valuable for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methoxy-substituted propanone group.
Pinacol boronic esters: Used in similar coupling reactions but have different stability and reactivity profiles.
Uniqueness: The presence of the methoxy-substituted propanone group in [4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid provides unique reactivity and stability characteristics, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C10H13BO4 |
---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |
InChI Key |
PJLFBXHFEGBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)C(=O)OC)(O)O |
Origin of Product |
United States |
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